molecular formula C26H22F3NO4 B15127095 Fmoc-2-trifluoromethyl-D-homophenylalanine

Fmoc-2-trifluoromethyl-D-homophenylalanine

Cat. No.: B15127095
M. Wt: 469.5 g/mol
InChI Key: OQCKZFPPEYXSHT-UHFFFAOYSA-N
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Description

Fmoc-2-trifluoromethyl-D-homophenylalanine is a synthetic amino acid derivative used primarily in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is notable for its application in the field of proteomics and peptide research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-2-trifluoromethyl-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group, followed by the introduction of the trifluoromethyl group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines facilitate the stepwise addition of amino acids, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Fmoc-2-trifluoromethyl-D-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fmoc-2-trifluoromethyl-D-homophenylalanine is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism of action of Fmoc-2-trifluoromethyl-D-homophenylalanine involves the protection of the amino group, which allows for selective reactions at other functional groups. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Fmoc-2-trifluoromethyl-D-homophenylalanine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in the synthesis of peptides with enhanced stability and reactivity .

Properties

Molecular Formula

C26H22F3NO4

Molecular Weight

469.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)

InChI Key

OQCKZFPPEYXSHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F

Origin of Product

United States

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